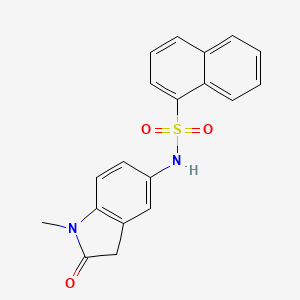

N-(1-methyl-2-oxoindolin-5-yl)naphthalene-1-sulfonamide

Description

N-(1-methyl-2-oxoindolin-5-yl)naphthalene-1-sulfonamide is a sulfonamide derivative featuring a naphthalene-1-sulfonamide core linked to a 1-methyl-2-oxoindolin-5-yl substituent. The compound’s design combines the sulfonamide pharmacophore, known for targeting proteins like carbonic anhydrase (CA), with a heterocyclic indolinone moiety, which may enhance binding specificity or pharmacokinetic properties .

Properties

IUPAC Name |

N-(1-methyl-2-oxo-3H-indol-5-yl)naphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S/c1-21-17-10-9-15(11-14(17)12-19(21)22)20-25(23,24)18-8-4-6-13-5-2-3-7-16(13)18/h2-11,20H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUTWSXPLVZWQGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(1-methyl-2-oxoindolin-5-yl)naphthalene-1-sulfonamide involves several steps. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to produce 2-(2-nitrophenyl)acrylate . This intermediate can then undergo further reactions to form the desired compound. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

N-(1-methyl-2-oxoindolin-5-yl)naphthalene-1-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications. In chemistry, it is used in the synthesis of novel materials and as a building block for more complex molecules. In biology and medicine, it has shown promise in drug discovery, particularly in the development of anticancer agents. Its unique structure allows it to interact with various biological targets, making it a valuable tool in medicinal chemistry.

Mechanism of Action

The mechanism of action of N-(1-methyl-2-oxoindolin-5-yl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. It is known to affect apoptotic pathways, which are crucial for regulating cell growth and death. By targeting proteins involved in these pathways, such as caspases, the compound can induce apoptosis in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Core Structural Features

- Target Compound: Substituent: 1-methyl-2-oxoindolin-5-yl (indolinone ring system). Backbone: Naphthalene-1-sulfonamide.

- 3h (N-(3-isopropoxyphenyl)): Contains an isopropoxy group, improving lipophilicity . PR64 (N-(6-(dimethylamino)-3,4-dihydroquinazolin-2-yl)): Incorporates a dimethylamino-quinazoline group, enabling basicity modulation for receptor targeting . PR67 (N-(4-methyl-3,4-dihydroquinazolin-2-yl)): A methyl-substituted quinazoline derivative with reduced molecular weight (351.4 g/mol vs. ~380–435 g/mol for others) .

Molecular Weight and Physicochemical Properties

Spectroscopic Characterization

Enzyme Inhibition (Carbonic Anhydrase)

- 3a, 3h, 3i: Demonstrated binding to CA via hydrogen bonds (His94, His200) and π-alkyl interactions (Leu131, Leu198). Substituents like quinoline (3i) enhance hydrophobic interactions .

Subcellular Targeting

- ER-Targeting Analogs: N-(2-aminoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide (dansyl derivative) localizes to the endoplasmic reticulum (ER) due to sulfonyl ligands .

- Fluorescent Probes : Compounds like 6a (hexyl-linked dansyl) are used in intraoperative imaging, leveraging naphthalene sulfonamide fluorescence .

Receptor Binding (5-HT6)

- PR64-PR67: Low-basicity ligands for 5-HT6 receptors. PR64 (pKᵢ = 7.5) shows higher affinity than PR67 (pKᵢ = 6.8), attributed to dimethylamino vs. methyl substituents .

Biological Activity

N-(1-methyl-2-oxoindolin-5-yl)naphthalene-1-sulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential anticancer and cytotoxic properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure allows for interactions with various biological targets, contributing to its pharmacological effects.

Binding Affinity and Target Interaction

This compound exhibits high binding affinity to multiple receptors and enzymes, which may mediate its biological effects. Research indicates that it may act through:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation.

- Gene Expression Modulation : It can alter gene expression profiles in cancer cells, leading to apoptosis or cell cycle arrest.

In Vitro Studies

The cytotoxic effects of this compound have been evaluated against various human cancer cell lines. Notable findings include:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| Colon Cancer (SW620) | 10 | |

| Prostate Cancer (PC-3) | 15 | |

| Lung Cancer (NCI-H23) | 12 |

These results suggest that the compound exhibits potent cytotoxicity, particularly against colon cancer cells.

Case Studies

A study published in Medicinal Chemistry highlighted the efficacy of this compound in inducing apoptosis in SW620 cells. The mechanism was linked to the activation of caspase pathways, which are critical for programmed cell death .

Another investigation focused on the compound's ability to inhibit tumor growth in vivo. Mice bearing xenograft tumors treated with the compound showed a significant reduction in tumor size compared to controls, indicating its potential as an anticancer agent .

Applications in Research

This compound is being explored for various applications:

Anticancer Research : Due to its cytotoxic properties, the compound is under investigation for use in targeted cancer therapies.

Biochemical Probes : Its ability to interact with specific biomolecules makes it a candidate for developing biochemical probes that can elucidate cellular pathways involved in disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.